4-Iodo-1H-benzimidazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

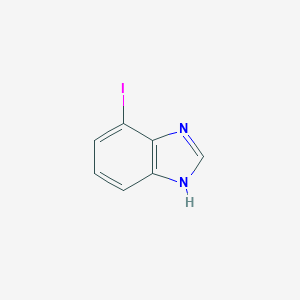

Structure

2D Structure

Propiedades

IUPAC Name |

4-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYBHUHLLQSMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610752 | |

| Record name | 4-Iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51288-04-1 | |

| Record name | 4-Iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-1H-benzimidazole. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][2] The introduction of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 51288-04-1 | [3] |

| Molecular Formula | C₇H₅IN₂ | |

| Molecular Weight | 244.03 g/mol | |

| Appearance | Solid, Off-white to light yellow powder/crystal | |

| Melting Point | 188-192 °C | |

| Purity | Typically ≥95% | |

| IUPAC Name | This compound | |

| InChI Key | MOYBHUHLLQSMNP-UHFFFAOYSA-N | |

| Storage Conditions | Store at 2-8°C |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole core. The protons on the benzene ring will show characteristic splitting patterns influenced by the iodo-substituent. A broad singlet for the N-H proton is also expected, which may exchange with D₂O. Due to tautomerism, the signals for protons at the 4 and 7 positions, as well as 5 and 6 positions, may become equivalent in solution depending on the solvent and temperature.[7]

-

¹³C NMR: Resonances for the seven carbon atoms of the benzimidazole skeleton. The carbon atom bearing the iodine (C4) will be significantly shifted. Fast proton exchange can lead to fewer than seven signals for the aromatic carbons in solution.[7]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-H aromatic stretching.[4][6]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 244, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of Benzimidazole Scaffolds

The synthesis of the benzimidazole core is a well-established process in organic chemistry. A common method involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[6][8][9] For halogenated benzimidazoles, a multi-step synthesis starting from a substituted aniline is often employed. A relevant procedure involves the coupling of 2-iodoacetanilides with aqueous ammonia, followed by an in-situ cyclization.[10]

Example Protocol: Synthesis of Substituted 1H-Benzimidazoles via CuI/L-proline Catalyzed Coupling and Cyclization[10]

This protocol describes a general method for synthesizing the benzimidazole ring system, which can be adapted for iodo-substituted variants.

-

Coupling Reaction:

-

To a screw-capped test tube, add 2-iodoacetanilide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

-

Add the appropriate base (e.g., NaOH, 2.0 mmol) and solvent (e.g., DMSO, 1 mL).

-

Add aqueous ammonia (2.0 mmol).

-

Seal the tube and stir the reaction mixture vigorously at room temperature for the required time (typically 24-48 hours), monitoring by TLC.

-

-

Work-up and Cyclization:

-

Once the coupling is complete, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude amination product.

-

Dissolve the crude product in an appropriate acid (e.g., acetic acid or H₂SO₄) and heat to induce cyclization to the benzimidazole ring.

-

After cooling, neutralize the mixture with a base (e.g., aqueous NaOH) to precipitate the product.

-

-

Purification:

-

Collect the solid product by filtration.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 1H-benzimidazole derivative.

-

Characterization Workflow

A standard workflow for the structural confirmation and purity analysis of a synthesized batch of this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Reactivity and Applications in Drug Development

The benzimidazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][11][12] The presence of the iodo group at the 4-position of the benzimidazole core makes this compound a particularly useful intermediate for creating diverse libraries of compounds for drug discovery.

The carbon-iodine bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This strategic functionalization is key to modulating the pharmacological activity and optimizing the structure-activity relationship (SAR) of new drug candidates.[2]

The diagram below illustrates the role of this compound as a foundational block in the development of pharmacologically active agents.

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the iodo-substituent provide a robust platform for the synthesis of complex molecules. The extensive history of the benzimidazole core in approved pharmaceuticals underscores the potential for new derivatives, originating from synthons like this compound, to yield novel and effective therapeutic agents.[1][13] This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development programs.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 51288-04-1 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assembly of Substituted 1H-Benzimidazoles and 1,3-Dihydrobenzimidazol-2-ones via CuI/l-Proline Catalyzed Coupling of Aqueous Ammonia with 2-Iodoacetanilides and 2-Iodophenylcarbamates [organic-chemistry.org]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Iodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 4-Iodo-1H-benzimidazole, a heterocyclic aromatic organic compound. Due to the limited availability of comprehensive experimental data in published literature, this guide also furnishes detailed experimental protocols for the determination of key physical properties, namely melting point and solubility.

Core Physical and Chemical Properties

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The introduction of an iodine atom to the benzene ring significantly influences its physical and chemical properties, including its molecular weight and potential for further chemical modification.

Quantitative Data Summary

The available quantitative data for this compound (CAS Number: 51288-04-1) is summarized in the table below. It is important to note that while some physical properties are documented, specific values for melting point and detailed solubility profiles are not consistently reported across scientific literature and commercial suppliers.

| Property | Value |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

| Boiling Point | 188-192 °C |

| Appearance | Solid |

Experimental Protocols

To facilitate further research and characterization of this compound, the following detailed protocols for determining its melting point and solubility are provided. These are generalized methods that can be applied to this and similar organic compounds.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials and Equipment:

-

This compound sample (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

-

The packed sample should have a height of 2-3 mm.[1]

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.

-

For an accurate measurement, heat the block at a steady and slow rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the expected melting point.[1]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle the hot apparatus with care to avoid burns.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Graduated pipettes or syringes

Procedure (Qualitative Assessment):

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of labeled test tubes.

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

If the solid does not dissolve, gently warm the mixture in a water bath (e.g., to 37°C or 50°C) and observe any changes in solubility.[2] Note any temperature-dependent solubility.

Procedure (Quantitative Assessment - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid residue. Filtration or centrifugation can be used for better separation.

-

Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualizations

The following diagrams illustrate the general workflows for the characterization of physical properties and for determining solubility.

Caption: General workflow for the physical characterization of a chemical compound.

Caption: Decision workflow for systematic solubility testing in various solvents.

References

The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its discovery and subsequent derivatization have led to the development of a multitude of clinically significant drugs spanning a wide range of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of benzimidazole compounds, detailing key synthetic methodologies, mechanisms of action, and quantitative biological data.

Discovery and Historical Milestones

The journey of benzimidazole began in the late 19th century. The first synthesis of a benzimidazole derivative is credited to Hobrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4][5] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step.[1][2] A few years later, Ladenburg and Wundt reported an alternative synthesis of the same compound by refluxing 3,4-diaminotoluene with acetic acid.[6]

A significant milestone in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole moiety is an integral part of the structure of vitamin B12.[3][7] This finding in the 1950s spurred considerable interest in the biological significance of this heterocyclic system and laid the groundwork for its exploration as a privileged scaffold in drug discovery.

The subsequent decades witnessed the development of more general and versatile synthetic methods, most notably the Phillips-Ladenburg and Weidenhagen reactions, which remain fundamental in the synthesis of a vast array of benzimidazole derivatives.[8][9][10] These synthetic advancements paved the way for the discovery of various classes of benzimidazole-based drugs, including anthelmintics in the 1960s, proton pump inhibitors in the 1970s, and a range of other therapeutic agents.[11]

Historical Development Workflow

Key Experimental Protocols

The synthesis of the benzimidazole core has been achieved through various methods. The following sections detail the classical and widely adopted experimental protocols.

Hobrecker Synthesis (1872)

The first reported synthesis of a benzimidazole derivative.

Reaction: Reduction of 2-nitro-4-methylacetanilide followed by dehydration.

Experimental Protocol:

-

Reduction: To a solution of 2-nitro-4-methylacetanilide in a suitable solvent (e.g., ethanol), add a reducing agent such as tin (Sn) powder and concentrated hydrochloric acid (HCl) portion-wise while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate to obtain the crude intermediate, N-(2-amino-4-methylphenyl)acetamide.

-

Dehydration/Cyclization: Heat the crude intermediate, either neat or in a high-boiling solvent, to effect intramolecular cyclization via dehydration.

-

Cool the reaction mixture and purify the resulting 2,5-dimethyl-1H-benzo[d]imidazole by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Phillips-Ladenburg Benzimidazole Synthesis

A widely used method for the preparation of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids.[6][8][9]

Reaction: Condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.

Experimental Protocol:

-

In a round-bottomed flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).

-

Add a catalytic amount of a strong mineral acid, such as 4M hydrochloric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for a period of 2 to 12 hours, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., 10% sodium hydroxide or ammonium hydroxide solution) until alkaline.

-

The crude benzimidazole product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold water to remove any remaining salts.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Weidenhagen Reaction

A method for synthesizing 2-substituted benzimidazoles by the condensation of o-phenylenediamines with aldehydes.[8][10][12]

Reaction: Oxidative condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol:

-

Dissolve the o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add an oxidizing agent, for example, copper(II) acetate or sodium metabisulfite.[8][13]

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, if using a metal-based oxidant, the product may precipitate as a salt. The product can be isolated by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as key therapeutic agents.

Anthelmintic Agents

Benzimidazoles are broad-spectrum anthelmintics widely used in both human and veterinary medicine. Notable examples include thiabendazole, mebendazole, and albendazole.[7]

Mechanism of Action: The primary mechanism of anthelmintic benzimidazoles involves their binding to the β-tubulin subunit of the microtubule cytoskeleton in parasitic helminths.[7] This binding inhibits the polymerization of tubulin dimers into microtubules, disrupting essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. The selectivity of these drugs arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.

Proton Pump Inhibitors (PPIs)

Benzimidazole-based proton pump inhibitors, such as omeprazole and lansoprazole, are widely prescribed for the treatment of acid-related gastrointestinal disorders.[7][11]

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach. The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase (proton pump). This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion.[14][15][16][17][18]

Antihistamines

Several benzimidazole derivatives exhibit potent H1-antihistaminic activity and are used in the management of allergic conditions.

Mechanism of Action: These compounds act as inverse agonists at the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.

Quantitative Biological Data

The biological activity of benzimidazole derivatives is quantified using various in vitro assays. The following tables summarize key quantitative data for representative compounds from different therapeutic classes.

Table 1: Anthelmintic Activity of Benzimidazole Derivatives

| Compound | Helminth Species | Assay | IC50 (nM) | Reference |

| Thiabendazole | Ancylostoma ceylanicum | Egg Hatching | 43 | [19] |

| Albendazole | Ancylostoma ceylanicum | Egg Hatching | 119 | [19] |

| Mebendazole | Trichuris muris | Larval Motility | >100,000 | [20] |

Table 2: Inhibitory Activity of Benzimidazole Proton Pump Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Omeprazole | H+,K+-ATPase | 4 | [15] |

| Omeprazole | H+,K+-ATPase | 1.7 | [14] |

| Pantoprazole | H+,K+-ATPase | 6.8 | [16] |

Table 3: Binding Affinity of Antihistaminic Benzimidazole Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| Mebhydrolin | Histamine H1 | 1.6 | [21] |

| Clemizole | Histamine H1 | 0.8 | [21] |

| Oxatomide | Histamine H1 | 1.3 | [21] |

Conclusion

The discovery of the benzimidazole nucleus and its subsequent exploration have had a profound and lasting impact on medicinal chemistry and drug development. From its humble beginnings in the 19th century to its central role in modern pharmacotherapy, the benzimidazole scaffold continues to be a source of novel therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives ensure that benzimidazole will remain a privileged structure for future drug discovery efforts. This technical guide has provided a comprehensive overview of the key historical, synthetic, and pharmacological aspects of benzimidazole compounds, offering a valuable resource for researchers in the field.

References

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ijmpronline.com [ijmpronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole: Molecular Structure, Bonding, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a benzimidazole core substituted with an iodine atom, imparts unique physicochemical properties that are being explored for various applications, including as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthetic methodologies for this compound. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel benzimidazole-based compounds.

Molecular Structure and Bonding

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted using computational chemistry methods. These theoretical calculations, combined with experimental data from analogous benzimidazole derivatives, provide a detailed understanding of its structural and electronic properties.

Predicted Molecular Geometry

The molecular structure of this compound consists of a planar bicyclic system where a benzene ring is fused to an imidazole ring. The iodine atom is substituted at the 4-position of the benzene ring. The imidazole ring contains two nitrogen atoms, one of which is protonated (N-H).

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-I | 2.10 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C7 | 1.39 |

| C7-C7a | 1.40 |

| C7a-N1 | 1.38 |

| N1-C2 | 1.32 |

| C2-N3 | 1.39 |

| N3-C3a | 1.38 |

| C3a-C4 | 1.41 |

| C3a-C7a | 1.40 |

| N1-H | 1.01 |

Note: These values are estimations based on computational modeling and data from similar structures and may vary slightly from experimental values.

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C3a-C4-I | 119.5 |

| C5-C4-I | 120.5 |

| C4-C5-C6 | 120.0 |

| C5-C6-C7 | 120.0 |

| C6-C7-C7a | 120.0 |

| C7-C7a-N1 | 130.0 |

| C7a-N1-C2 | 108.0 |

| N1-C2-N3 | 111.0 |

| C2-N3-C3a | 108.0 |

| N3-C3a-C4 | 130.0 |

| N3-C3a-C7a | 105.0 |

| C4-C3a-C7a | 125.0 |

Note: These values are estimations based on computational modeling and data from similar structures and may vary slightly from experimental values.

Intermolecular Interactions

In the solid state, this compound molecules are expected to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the non-protonated nitrogen atom of an adjacent molecule. Additionally, π-π stacking interactions between the aromatic benzimidazole rings are likely to contribute to the overall crystal packing. The presence of the iodine atom can also lead to halogen bonding, a non-covalent interaction that can influence the supramolecular architecture.

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons on the benzene ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. The proton at position 2 of the imidazole ring will be a singlet. |

| ¹³C NMR | Aromatic carbons will resonate in the typical downfield region. The carbon atom attached to the iodine (C4) will show a characteristic chemical shift. The C2 carbon of the imidazole ring will also have a distinct resonance. |

| FTIR | Characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region. |

| UV-Vis | Absorption maxima in the ultraviolet region, characteristic of the benzimidazole chromophore. |

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 1H-benzimidazole. This can be achieved through electrophilic aromatic substitution.

Experimental Protocol: Direct Iodination

Materials:

-

1H-Benzimidazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

-

Suitable organic solvent (e.g., Ethanol, Dichloromethane)

Procedure:

-

Dissolve 1H-benzimidazole in a suitable solvent.

-

Prepare a solution of iodine and potassium iodide in water.

-

Cool the benzimidazole solution in an ice bath.

-

Slowly add the iodine solution to the benzimidazole solution with constant stirring.

-

Add a solution of sodium hydroxide dropwise to maintain a basic pH.

-

Continue the reaction at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Biological Significance and Potential Applications

Halogenated benzimidazoles are a class of compounds that have garnered significant attention in drug discovery due to their wide range of biological activities.[1][2] The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent benzimidazole scaffold.

Anticancer Activity

Many halogenated benzimidazole derivatives have demonstrated potent anticancer properties.[2] They can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS). The presence of the iodine atom in this compound could enhance its lipophilicity, potentially leading to improved cell membrane permeability and accumulation within cancer cells.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in medicine and materials science. While experimental data on its crystal structure is pending, computational methods provide a solid foundation for understanding its molecular geometry and bonding. The synthetic protocol outlined in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodo-1H-benzimidazole, a key intermediate in various pharmaceutical syntheses. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of similar benzimidazole structures and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | br s | - | N-H |

| ~8.2 | s | - | H-2 |

| ~7.6 | d | ~8.0 | H-7 |

| ~7.5 | d | ~8.0 | H-5 |

| ~7.1 | t | ~8.0 | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145.2 | C-2 |

| ~142.0 | C-7a |

| ~135.0 | C-3a |

| ~129.5 | C-5 |

| ~125.0 | C-6 |

| ~115.0 | C-7 |

| ~95.0 | C-4 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Broad | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | C=N stretch |

| 1480 - 1400 | Strong | Aromatic C=C stretch |

| ~750 | Strong | C-I stretch |

| ~800-600 | Strong | Aromatic C-H bend |

Sample State: Solid (KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100 | [M]⁺ (Molecular Ion) |

| 117 | ~70 | [M - I]⁺ |

| 90 | ~40 | [M - I - HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture in a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5]

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[5][6][7] This hard ionization technique induces fragmentation, providing structural information.[5][6]

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

Navigating the Physicochemical Landscape of 4-Iodo-1H-benzimidazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1H-benzimidazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound, offering insights for its effective handling, formulation, and application in research and development. While specific experimental data for this particular substituted benzimidazole is limited in publicly accessible literature, this guide extrapolates from the known properties of the parent benzimidazole scaffold and related halogenated compounds to provide a robust framework for laboratory practice.

Core Physicochemical Properties

The introduction of an iodine atom at the 4-position of the benzimidazole ring is expected to influence its electronic distribution, lipophilicity, and crystal packing, thereby affecting its solubility and stability profile compared to the parent benzimidazole.

Predicted Impact of Iodine Substitution:

-

Increased Lipophilicity: The bulky and lipophilic nature of the iodine atom is anticipated to decrease the aqueous solubility of this compound compared to unsubstituted benzimidazole.

-

Modified pKa: The electron-withdrawing effect of the iodine may slightly alter the pKa of the imidazole nitrogen, potentially influencing its solubility in acidic and basic media.

-

Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, which could influence its interaction with solvents and its crystal lattice energy, thereby affecting its melting point and solubility.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water (Cold) | Very Low | Increased lipophilicity due to the iodine atom will likely reduce solubility in cold water compared to the parent benzimidazole. |

| Water (Hot) | Low to Moderate | Similar to benzimidazole, solubility is expected to increase with temperature due to the endothermic nature of dissolving crystalline solids. |

| Alcohols (Methanol, Ethanol) | Moderate to High | Benzimidazoles generally show good solubility in alcohols.[3] The polar protic nature of alcohols can engage in hydrogen bonding with the imidazole moiety. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including heterocyclic structures. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an effective solvent for many organic molecules. |

| Acetonitrile | Moderate | Acetonitrile is a moderately polar solvent and is expected to be a reasonable solvent for this compound. |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | Moderate | The increased lipophilicity may enhance solubility in chlorinated solvents compared to the parent benzimidazole. |

| Toluene | Low | Benzimidazole has low solubility in toluene, and while the iodo-substituent increases lipophilicity, high solubility is not expected. |

| Hexanes | Very Low | As a nonpolar aliphatic solvent, hexanes are unlikely to effectively solvate the polar benzimidazole core. |

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application in synthetic protocols and biological assays. The benzimidazole core is generally a stable aromatic system.[2] However, the carbon-iodine bond can be susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

-

Light: Halogenated aromatic compounds, particularly those with iodo- and bromo-substituents, can be photosensitive. Exposure to UV or even ambient light over extended periods may lead to the homolytic cleavage of the C-I bond, generating radical species and subsequent degradation products. It is therefore advisable to store this compound in amber vials or protected from light.

-

Temperature: While the benzimidazole ring is thermally robust, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive species, could promote dehalogenation or other decomposition reactions.

-

pH: The benzimidazole ring is stable across a range of pH values. However, extreme pH conditions, particularly in combination with heat or light, could potentially facilitate hydrolytic or other degradation pathways.

-

Oxidizing and Reducing Agents: The iodo-substituent may be susceptible to certain strong oxidizing or reducing agents. Care should be taken when choosing reagents for reactions involving this compound.

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| Storage (Solid) | ||

| Ambient, Dark | High | In its solid, crystalline form, the molecule is expected to be stable when protected from light. |

| Ambient, Light | Moderate | Potential for slow, light-induced degradation over time. Long-term storage in light-exposed conditions is not recommended. |

| In Solution | ||

| Protic Solvents | Moderate to High | Generally stable in common protic solvents like alcohols, but photosensitivity may be enhanced in solution. |

| Aprotic Solvents | High | Expected to be stable in common aprotic solvents like DMSO and DMF when protected from light. |

| Forced Degradation | ||

| Strong Acid/Base | Moderate | While the benzimidazole core is relatively stable, extreme pH may facilitate deiodination or other reactions, especially at elevated temperatures. |

| Oxidative Stress | Low to Moderate | The molecule may be susceptible to degradation by strong oxidizing agents. |

| Photolytic Stress | Low | Highly likely to degrade upon exposure to UV light, potentially through dehalogenation to form benzimidazole or other photoproducts. |

Experimental Protocols

While specific protocols for this compound are not published, standard methodologies for determining the solubility and stability of small molecules are directly applicable.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the time to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining undissolved solid, filter the aliquot through a fine-pored filter (e.g., 0.22 µm) or centrifuge at high speed and collect the clear supernatant.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent in which it is highly soluble and stable (e.g., DMSO or acetonitrile).

-

Stress Condition Samples:

-

Acid/Base Hydrolysis: Dilute the stock solution into acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidative Degradation: Dilute the stock solution into a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Incubate aliquots of the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with a specified light intensity). Protect control samples from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Sample Quenching (if necessary): Neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to stop further degradation.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). The appearance of new peaks indicates degradation products.

Visualizations

The following diagrams illustrate standardized workflows for assessing the solubility and stability of a research compound like this compound.

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

Caption: A logical workflow for assessing the stability of this compound under forced degradation conditions.

Conclusion

While specific quantitative data for the solubility and stability of this compound is sparse in the current literature, a robust understanding of its likely behavior can be extrapolated from the properties of the benzimidazole scaffold and the influence of the iodo-substituent. It is predicted to be a compound with limited aqueous solubility but good solubility in polar aprotic and alcoholic solvents. Its stability is likely to be high in solid form when protected from light, with potential for photodegradation in solution. The experimental protocols and workflows provided in this guide offer a clear path for researchers to determine the precise solubility and stability parameters of this compound, ensuring its effective use in drug discovery and development endeavors.

References

Iodo-Benzimidazoles: A Deep Dive into Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs. The introduction of an iodine atom onto this heterocyclic system can significantly modulate its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the potential biological activities of iodo-benzimidazoles, with a focus on their anticancer, anthelmintic, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring.[1][2] This core structure is found in a variety of pharmacologically active molecules.[3] The incorporation of a halogen atom, particularly iodine, into the benzimidazole framework can enhance lipophilicity, facilitate transport across biological membranes, and provide a handle for further chemical modification. These properties make iodo-benzimidazoles an attractive class of compounds for investigation in various therapeutic areas.[2]

Anticancer Activity

Iodo-benzimidazole derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various iodo-benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HOS (Osteosarcoma) | 1.8 | [4] |

| 1 | G361 (Melanoma) | 2.0 | [4] |

| 1 | MCF-7 (Breast Cancer) | 2.8 | [4] |

| 1 | K-562 (Leukemia) | 7.8 | [4] |

| 2a | MDA-MB-231 (Breast Cancer) | 165.02 | [5] |

| 2a | MCF-7 (Breast Cancer) | 175.02 | [5] |

| 2a | HT-29 (Colon Cancer) | 219.37 | [5] |

| 4f | Siha (Cervical Cancer) | 0.61 | [6] |

Note: Compound structures are proprietary to the cited research.

Mechanism of Action and Signaling Pathways

A primary mechanism of action for many benzimidazole derivatives, including iodo-substituted analogs, is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]

Beyond tubulin inhibition, iodo-benzimidazoles may also exert their anticancer effects through other signaling pathways. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Figure 1: Tubulin Polymerization Inhibition Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Iodo-benzimidazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the iodo-benzimidazole compounds for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Figure 2: MTT Assay Workflow.

Anthelmintic Activity

Benzimidazole-based compounds are widely used as anthelmintics in both human and veterinary medicine. The introduction of an iodine atom can influence their efficacy and spectrum of activity against various parasitic worms.

Quantitative Anthelmintic Data

Quantitative data for the anthelmintic activity of iodo-benzimidazoles is less readily available in the public domain. The efficacy is often reported as the time taken for paralysis and death of the worms at a given concentration.

| Compound ID | Parasite | Concentration (µg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |

| Synthesized Derivative | Pheretima posthuma | 50 | 30.43 ± 5.33 | 0.56 ± 5.32 | [7] |

Note: The specific structure of the synthesized derivative is detailed in the referenced article.

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the inhibition of β-tubulin polymerization in the parasitic worm.[8] This disruption of the microtubule network interferes with essential cellular functions such as cell division, nutrient absorption, and intracellular transport, leading to paralysis and death of the parasite. The selective toxicity of these compounds is attributed to their higher affinity for parasitic β-tubulin over the host's counterpart.

Figure 3: Anthelmintic Mechanism of Action.

Experimental Protocol: In Vitro Anthelmintic Assay

An in vitro assay using adult earthworms (Pheretima posthuma) is a common preliminary screen for anthelmintic activity due to their anatomical and physiological resemblance to intestinal roundworms.[9]

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

Petri dishes

-

Phosphate-buffered saline (PBS)

-

Iodo-benzimidazole compounds

-

Standard anthelmintic drug (e.g., Albendazole)

-

Vehicle control (e.g., 1% DMSO in PBS)

Procedure:

-

Worm Collection and Acclimatization: Collect healthy adult earthworms and wash them with PBS to remove any adhering dirt.

-

Compound Preparation: Prepare different concentrations of the iodo-benzimidazole compounds and the standard drug in the vehicle.

-

Assay Setup: Place individual worms in petri dishes containing the test solutions, standard drug solution, or vehicle control.

-

Observation: Observe the worms for the time of paralysis (no movement except when shaken) and the time of death (no movement even when shaken or dipped in warm water).

-

Data Recording: Record the time for paralysis and death for each worm in each group.

Antiviral Activity

Several benzimidazole derivatives have demonstrated potent antiviral activity against a range of viruses. The presence of an iodine atom can enhance this activity.

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 36b | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | 1.5 | [10] |

| Compound 36c | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | 0.8 | [10] |

| Compound 36d | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | 1.0 | [10] |

| Benzimidazole derivative | Respiratory Syncytial Virus (RSV) | - | as low as 0.02 | [11] |

Note: Compound structures are proprietary to the cited research.

Mechanism of Action

The antiviral mechanisms of iodo-benzimidazoles can be diverse and virus-specific. One common target is the viral polymerase, an essential enzyme for the replication of the viral genome.[12] By binding to allosteric sites on the polymerase, these compounds can inhibit its activity, thereby blocking viral replication.

Figure 4: Viral Polymerase Inhibition Pathway.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Iodo-benzimidazole compounds

-

Agarose or other overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the iodo-benzimidazole compound and low-melting-point agarose.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Antimicrobial Activity

Iodo-benzimidazoles have also been investigated for their activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-iodo-phenyl-N-aryl-azidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | - (High bioactivity reported) | [2] |

| 4-iodo-phenyl-N-aryl-azidine derivative | Vancomycin-resistant Enterococcus (VRE) | - (High bioactivity reported) | [2] |

| Benzimidazole-triazole derivative 63c | Staphylococcus aureus | 8 | [13] |

| Benzimidazole-triazole derivative 63c | Enterococcus faecalis | 32 | [13] |

Note: Specific MIC values for the iodo-derivative were not provided in the reference, only a qualitative description of high bioactivity.

Mechanism of Action

The antimicrobial mechanisms of iodo-benzimidazoles can involve various targets. In bacteria, they may inhibit essential enzymes involved in metabolic pathways or disrupt cell wall synthesis.[14] In fungi, a common mechanism is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Figure 5: Potential Antimicrobial Mechanisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Iodo-benzimidazole compounds

-

Standard antimicrobial agent

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the iodo-benzimidazole compounds in the broth medium directly in the microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Iodo-Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. For iodo-substituted benzimidazoles, either the o-phenylenediamine or the aldehyde can contain the iodine atom.

General Synthesis Protocol

Example: Synthesis of a 2-Aryl-1H-benzimidazole derivative

A mixture of an o-phenylenediamine (1 equivalent) and an aromatic aldehyde (1 equivalent) is refluxed in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst or an oxidizing agent for several hours.[15] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Figure 6: General Synthesis Workflow.

Conclusion and Future Perspectives

Iodo-benzimidazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, anthelmintic, antiviral, and antimicrobial properties warrant further investigation. Future research should focus on synthesizing and screening a wider range of iodo-benzimidazole derivatives to establish more comprehensive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their biological effects will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds in preclinical models, paving the way for their potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orientjchem.org [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. nveo.org [nveo.org]

- 12. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 14. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Iodo-1H-benzimidazole. Due to the limited specific data on this particular derivative, this guide also incorporates information from closely related benzimidazole compounds to provide a broader context for its potential properties and applications.

Chemical Properties and Synthesis

This compound is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the iodine atom at the 4-position of the benzene ring is expected to influence its chemical reactivity and biological activity. The CAS number for this compound is 51288-04-1[1].

Proposed Synthetic Routes

Route 1: Condensation of 3-Iodo-1,2-phenylenediamine

A plausible route to this compound involves the reaction of 3-iodo-1,2-phenylenediamine with formic acid. This reaction typically proceeds by heating the reactants, which leads to cyclization and the formation of the benzimidazole ring.

Route 2: Iodination of 1H-Benzimidazole

Direct iodination of 1H-benzimidazole is another potential synthetic strategy. However, this method may present challenges in controlling the regioselectivity to obtain the desired 4-iodo isomer, as multiple positions on the benzimidazole ring are susceptible to electrophilic substitution.

Route 3: From N-(2-iodoaryl)benzamidines

A method for the synthesis of benzimidazole derivatives through the intramolecular cyclization of N-(2-iodoaryl)benzamidine has been described[5][6]. This approach could potentially be adapted for the synthesis of this compound.

A general experimental workflow for the synthesis of benzimidazoles from o-phenylenediamines is depicted below.

Spectroscopic Data

Specific experimental spectroscopic data for this compound, such as 1H and 13C NMR, are not available in the reviewed literature. However, based on the known spectra of other benzimidazole derivatives, the following table provides an estimation of the expected chemical shifts.

| Data Type | This compound (Predicted) | General Benzimidazole Derivatives (Observed Ranges) |

| 1H NMR (ppm) | Data not available in literature. | Aromatic protons typically appear in the range of 7.2-8.3 ppm. The N-H proton is a broad singlet, often found downfield (>12 ppm). |

| 13C NMR (ppm) | Data not available in literature. | Aromatic carbons generally resonate between 110-150 ppm. The C2 carbon of the imidazole ring is typically found around 140-155 ppm. |

| Mass Spec (m/z) | C7H5IN2, [M+H]+ = 244.96 | Varies based on substituents. |

| IR (cm-1) | Data not available in literature. | Characteristic peaks include N-H stretching (~3400 cm-1), C=N stretching (~1620 cm-1), and aromatic C-H stretching (~3050 cm-1). |

Biological Activity and Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antiproliferative and Kinase Inhibitory Activity

While specific antiproliferative data for this compound is not documented in the reviewed literature, numerous studies have demonstrated the potent anticancer effects of other benzimidazole derivatives[7][8]. For instance, some benzimidazole derivatives have shown high cytotoxic activity against MCF-7 breast cancer cell lines and moderate activity against HCT-116 colon cancer cell lines[7].

The mechanism of action for many anticancer benzimidazoles involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival[4][9]. The tetra-iodinated analog, 4,5,6,7-tetraiodo-1H-benzimidazole, is a known potent inhibitor of protein kinase CK2[10]. This suggests that this compound may also possess kinase inhibitory activity. A general representation of a kinase signaling pathway that can be targeted by benzimidazole inhibitors is shown below.

Other Potential Applications

Benzimidazole derivatives have been investigated for a multitude of other therapeutic applications. For example, radio-iodinated benzimidazoles have been synthesized and evaluated as imaging agents for the NR2B subtype of the NMDA receptor[5]. Although the brain uptake of these specific compounds was low, it points to the potential for developing this compound-based probes for neurological targets[5].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general procedures for the synthesis of benzimidazoles and for conducting antiproliferative assays are well-established and can be adapted.

General Synthesis of 2-Substituted Benzimidazoles

A widely used method involves the condensation of an o-phenylenediamine with an aldehyde.

Procedure:

-

Dissolve the o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, DMF).

-

Add a catalyst or an oxidizing agent (e.g., a catalytic amount of acid, or an oxidant like hydrogen peroxide or a hypervalent iodine reagent)[8].

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents an under-investigated member of the pharmacologically significant benzimidazole family. While specific data on its synthesis, spectroscopic properties, and biological activity are scarce in the current literature, the extensive research on related iodo-benzimidazoles and other derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activities in various in vitro and in vivo models. This would provide the necessary data to fully understand its therapeutic potential and to guide the design of novel drug candidates.

References

- 1. This compound | 51288-04-1 [amp.chemicalbook.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. journal.waocp.org [journal.waocp.org]

- 8. mdpi.com [mdpi.com]

- 9. Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Iodo-1H-benzimidazole, a valuable building block in medicinal chemistry and drug development. The protocol outlined here follows a two-step synthetic sequence, commencing with the formation of the benzimidazole scaffold from o-phenylenediamine, followed by a regioselective iodination. This methodology is designed to be reproducible and scalable for laboratory settings.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of pharmaceutical sciences due to their diverse pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The introduction of a halogen, such as iodine, onto the benzimidazole core can significantly modulate its biological activity and provide a handle for further synthetic transformations through cross-coupling reactions. This application note details a reliable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound from o-phenylenediamine is typically achieved in two sequential steps:

-